

ABT-724 Trihydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: ABT-724 trihydrochloride

Cat. No.: B1662311

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CAS Number: 587870-77-7

This technical guide provides an in-depth overview of **ABT-724 trihydrochloride**, a potent and selective dopamine D4 receptor partial agonist. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its chemical properties, mechanism of action, and experimental applications.

Chemical and Physical Properties

ABT-724 trihydrochloride is the hydrochloride salt form of ABT-724, enhancing its water solubility and stability for research purposes.^[1]

Property	Value	Reference
Chemical Name	2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole trihydrochloride	[2]
Molecular Formula	C ₁₇ H ₁₉ N ₅ ·3HCl	[3]
Molecular Weight	402.75 g/mol	[3]
Appearance	Typically a white crystalline solid	[4]
Purity	≥98%	[5]
Solubility	Soluble in water	[3][4]
Storage	Desiccate at +4°C	[3]

Mechanism of Action and Pharmacology

ABT-724 is a potent and selective partial agonist for the dopamine D4 receptor.[1][2] It displays high affinity for various human D4 receptor variants.[6] Notably, it shows significantly lower or no activity at other dopamine receptor subtypes (D1, D2, D3, and D5), as well as over 70 other neurotransmitter receptors and ion channels, highlighting its selectivity.[1][7] A weak affinity for 5-HT_{1A} receptors has been observed.[1]

The primary functional effect of ABT-724 is the activation of the D4 receptor, which leads to changes in intracellular calcium levels.[7] This signaling is mediated through the coupling of the D4 receptor to G-proteins.[8]

Pharmacological Profile

Parameter	Species/System	Value	Reference
EC ₅₀	Human Dopamine D4 Receptor	12.4 nM	[1] [7] [9]
Efficacy	Human Dopamine D4 Receptor (vs. Dopamine)	61%	[7] [9]
EC ₅₀	Rat Dopamine D4 Receptor	14.3 nM	[1] [7]
EC ₅₀	Ferret Dopamine D4 Receptor	23.2 nM	[1] [7]
K _i	Human Dopamine D4.2 Receptor	57.5 nM	[6]
K _i	Human Dopamine D4.4 Receptor	63.6 nM	[6]
K _i	Human Dopamine D4.7 Receptor	46.8 nM	[6]
K _i	5-HT _{1A} Receptor	2780 nM	[1]
Activity at D1, D2, D3, D5 Receptors	No effect up to 10 µM	[1] [7]	

Experimental Protocols

In Vitro: Functional Assessment using FLIPR Calcium Flux Assay

This protocol is based on the methodology used to determine the potency of ABT-724 at dopamine D4 receptors expressed in HEK293 cells.[\[5\]](#)[\[7\]](#)

Objective: To measure the agonist activity of ABT-724 by quantifying changes in intracellular calcium concentration.

Methodology:

- **Cell Culture:** Human Embryonic Kidney (HEK293) cells are stably transfected to express the human dopamine D4.4 receptor and a G-protein chimera (e.g., $G\alpha q5$) to couple the receptor to the calcium signaling pathway.
- **Cell Plating:** Plate the transfected cells in a 384-well, black-walled, clear-bottom plate and culture overnight.
- **Dye Loading:** On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for one hour at room temperature in the dark. An extracellular masking dye can be used to reduce background fluorescence.
- **Compound Preparation:** Prepare serial dilutions of **ABT-724 trihydrochloride** in an appropriate assay buffer.
- **FLIPR Assay:**
 - Place the cell plate and the compound plate into the FLIPR (Fluorometric Imaging Plate Reader) instrument.
 - Initiate the reading to establish a baseline fluorescence.
 - The instrument will then add the ABT-724 dilutions to the cells.
 - Continuously record the fluorescence intensity to measure the change in intracellular calcium.
- **Data Analysis:** The increase in fluorescence corresponds to the increase in intracellular calcium. Plot the concentration-response curve and calculate the EC_{50} value using appropriate software (e.g., GraphPad Prism).

In Vivo: Assessment of Proerectile Effects in Conscious Rats

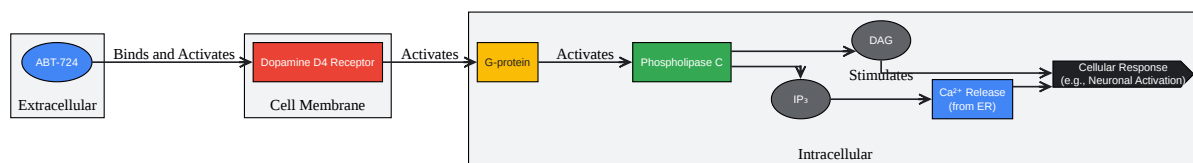
This protocol is designed to evaluate the erectogenic effects of ABT-724.^[7]

Objective: To determine the efficacy of ABT-724 in inducing penile erections in a conscious rat model.

Methodology:

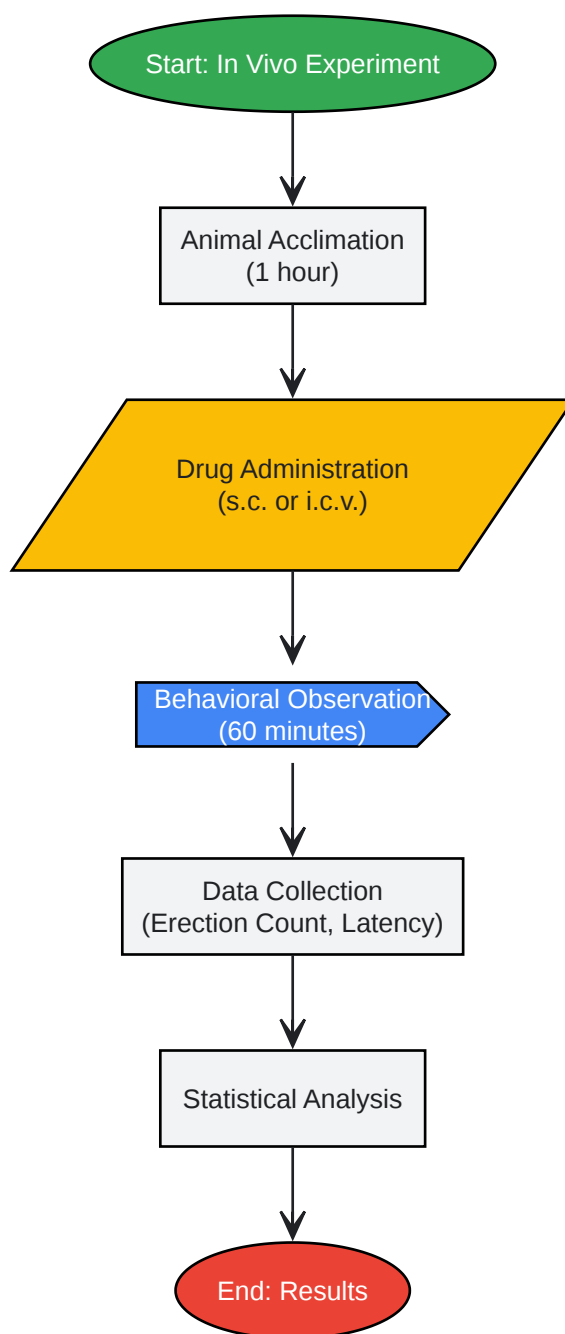
- **Animals:** Use male adult Wistar rats. House them in a temperature-controlled environment with a 12-hour light-dark cycle.
- **Acclimation:** On the day of the experiment, allow the rats to acclimate to the testing room for at least one hour.
- **Drug Administration:**
 - For subcutaneous (s.c.) administration, inject ABT-724 (e.g., at doses around 0.03 $\mu\text{mol/kg}$) into the back of the neck.
 - For intracerebroventricular (i.c.v.) administration, infuse the compound into the lateral ventricle.
- **Observation:** Immediately after injection, place each rat individually into a transparent observation cage. Observe the animals for a set period (e.g., 60 minutes) for the incidence and number of penile erections.
- **Data Collection:** Record the number of erections and the latency to the first erection for each animal.
- **Data Analysis:** Compare the results between the ABT-724 treated groups and a vehicle control group to determine the statistical significance of the proerectile effect.

Signaling Pathway and Experimental Workflow Diagrams



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ABT-724 Dopamine D4 Receptor Signaling Pathway



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In Vivo Experimental Workflow for Proerectile Effects

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